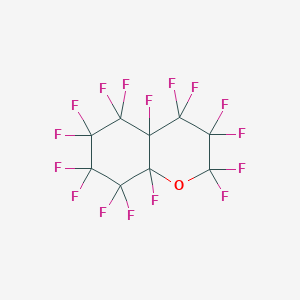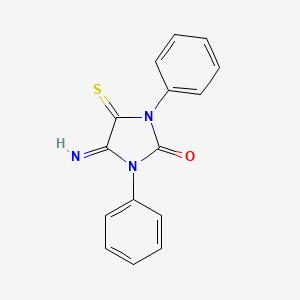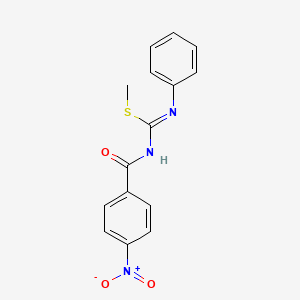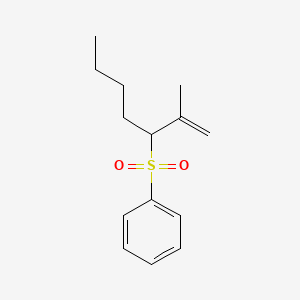
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is a chemical compound with the molecular formula C10H6(SO3H)2NCS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonic acid groups and an isothiocyanate group attached to a naphthalene ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- typically involves the sulfonation of naphthalene followed by the introduction of the isothiocyanate group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce 1,5-naphthalenedisulfonic acid. This intermediate is then reacted with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, resulting in the formation of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonic acid groups.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, alcohols, or thiols.
Oxidation Products: Oxidation of the sulfonic acid groups can lead to the formation of sulfonates or sulfones.
Condensation Products:
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the labeling and detection of biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the modification of their structure and function. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the isothiocyanate group but shares similar sulfonic acid groups.
2,6-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
1,3,6,7-Naphthalenetrisulfonic acid: Contains three sulfonic acid groups, offering different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is unique due to the presence of both sulfonic acid and isothiocyanate groups. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
74220-99-8 |
|---|---|
Molekularformel |
C11H7NO6S3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-isothiocyanatonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C11H7NO6S3/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18/h1-5H,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
VBNBCMZEYBETOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)




![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)







